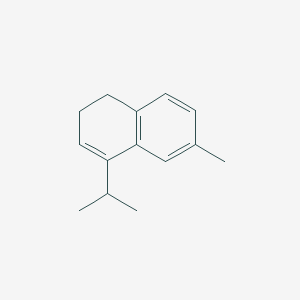

1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene

Description

Properties

Molecular Formula |

C14H18 |

|---|---|

Molecular Weight |

186.29 g/mol |

IUPAC Name |

6-methyl-4-propan-2-yl-1,2-dihydronaphthalene |

InChI |

InChI=1S/C14H18/c1-10(2)13-6-4-5-12-8-7-11(3)9-14(12)13/h6-10H,4-5H2,1-3H3 |

InChI Key |

NDOXFIGWVWSMPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CCC=C2C(C)C)C=C1 |

Origin of Product |

United States |

Preparation Methods

Method Overview

One of the most common approaches involves the partial hydrogenation of substituted naphthalenes, especially targeting the 1,2-position to generate dihydronaphthalene derivatives. This method is advantageous due to its selectivity and control over stereochemistry.

Procedure

- Starting Material: 6-methyl-1,2-dihydronaphthalene precursors or related aromatic compounds.

- Catalysts: Palladium on carbon (Pd/C), platinum (Pt), or Raney nickel.

- Conditions: Mild hydrogen pressure (1-10 atm), temperature ranging from room temperature to 100°C, in inert solvents such as ethanol or ethyl acetate.

- Outcome: Selective hydrogenation yields the dihydro derivative with the methyl group positioned at the 6-position, and the 1,2-position saturated.

Research Findings

- Hydrogenation of 6-methyl-naphthalene under catalytic conditions produces predominantly the cis-isomer, which corresponds to the (1S)-configuration.

- The stereoselectivity is influenced by the catalyst and reaction conditions, with Pd/C favoring cis-isomers.

Friedel-Crafts Alkylation Followed by Cyclization

Method Overview

This approach involves the alkylation of naphthalene or its derivatives with isopropyl or similar alkyl halides, followed by cyclization to form the dihydronaphthalene core.

Procedure

- Step 1: Naphthalene is reacted with isopropyl chloride or bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

- Step 2: The alkylated intermediate undergoes intramolecular cyclization, often facilitated by acid catalysis or thermal conditions, to produce the desired dihydronaphthalene.

Research Data

- The process yields a mixture of isomers, with purification steps such as recrystallization or chromatography to isolate the (1S)-cis-isomer.

- The reaction conditions, particularly temperature and catalyst concentration, are critical for regioselectivity.

Cyclization of Naphthalene Derivatives Using Formaldehyde or Trioxane

Method Overview

This method involves cyclization of methylated naphthalene derivatives with formaldehyde or trioxane, leveraging acid catalysis to induce intramolecular cyclization.

Procedure

- Starting Material: 6-methyl-naphthalene derivatives.

- Reagents: Formaldehyde or trioxane, acids such as methanesulfonic acid or p-toluenesulfonic acid.

- Conditions: Mild heating at 0°C to 80°C, often in polar organic solvents like methylene chloride or benzene.

- Reaction: Formaldehyde reacts with methyl groups via electrophilic aromatic substitution, followed by cyclization to form the dihydronaphthalene core.

Research Evidence

- Patent literature indicates that cyclization via sulfonylamidomethylation and formaldehyde/trioxane reactions can produce dihydronaphthalene derivatives efficiently.

- The process emphasizes control over stereochemistry, favoring the cis-isomer, and yields are optimized by molar ratios and temperature control.

Data Summary and Comparative Table

| Preparation Method | Key Reagents | Catalysts | Conditions | Major Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Naphthalene derivatives | Pd/C, Pt, Raney Ni | Room temp to 100°C, 1-10 atm H2 | High selectivity, stereocontrol | Requires specific catalysts, partial hydrogenation control |

| Friedel-Crafts Alkylation | Naphthalene, isopropyl halides | AlCl₃ | Reflux, inert solvents | Straightforward, scalable | Mixture of isomers, purification needed |

| Formaldehyde/Trioxane Cyclization | Methylated naphthalenes | Acid catalysts (e.g., methanesulfonic acid) | 0°C to 80°C, polar solvents | Efficient ring closure, stereoselectivity | Sensitive to reaction conditions, byproduct formation |

Notes on Research Findings and Practical Considerations

- Stereochemistry: Most methods favor the formation of the cis-isomer, which is stereochemically consistent with the natural configuration of similar dihydronaphthalene compounds.

- Yield Optimization: Molar ratios of reagents, temperature, and choice of catalyst significantly influence yield and selectivity.

- Purification: Recrystallization from solvents such as methylene chloride-hexane or benzene-methanol is standard for obtaining pure compounds.

- Safety and Environmental Aspects: Handling of acids and catalysts requires appropriate safety measures, and waste disposal must comply with environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

Reduction: Further hydrogenation can lead to more saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) is typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Naphthoquinones and other oxidized derivatives.

Reduction: More saturated naphthalene derivatives.

Substitution: Halogenated or nitrated naphthalene compounds.

Scientific Research Applications

1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-dihydro-6-methyl-4-(1-methylethyl)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Key Observations :

- Hydrogenation Levels : The target compound is 1,2-dihydro , whereas analogues like octahydro derivatives exhibit higher saturation, reducing aromaticity and altering reactivity .

- Substituent Positioning : Methyl and isopropyl groups at positions 6 and 4 (target) versus 7 and 1,4a (pine resin derivatives) significantly influence steric and electronic properties .

Physicochemical Properties

Limited experimental data exist for the target compound; however, comparisons can be inferred from structurally related molecules:

Notes:

- The target compound’s LogP is extrapolated from analogous dihydro-naphthalenes (e.g., XLogP3 = 4.4 for 1,2-dihydro-4,7-dimethyl derivatives) .

- Octahydro derivatives (e.g., CAS 150320-52-8) exhibit higher lipophilicity (LogP 4.7) due to increased alkylation and saturation .

Formation Pathways and Stability

- Target Compound : Forms via dehydrogenation and isomerization of abietic acid during resin heating, alongside retene and dehydroabietic acid .

- Pine Resin Analogues : Dominated by methyl and isopropyl-substituted phenanthrenes/naphthalenes, generated under oxidative or pyrolytic conditions .

- Octahydro Derivatives : Likely arise from further hydrogenation or microbial modification of dihydro precursors in environmental or synthetic contexts .

Toxicological and Environmental Data

No direct toxicological data for the target compound are available in the provided evidence. However:

- Related PAHs : Naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene are well-studied, with documented respiratory and hepatic effects in mammals .

Biological Activity

1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene, a compound belonging to the naphthalene family, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant data and case studies.

- Chemical Formula : C15H22

- Molecular Weight : 202.3352 g/mol

- IUPAC Name : 1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene

Anti-inflammatory Properties

The anti-inflammatory potential of naphthalene derivatives is another area of interest. Compounds derived from naphthalene structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models:

- Mechanism of Action : Some naphthoquinones inhibit the production of interleukin-1β (IL-1β), a key mediator in inflammatory responses . The inhibition of this cytokine can lead to reduced inflammation and pain.

Anticancer Potential

The anticancer activity of naphthalene derivatives is well documented. Preliminary studies suggest that 1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene may possess similar properties:

- Cell Line Studies : Research has indicated that certain naphthoquinone derivatives exhibit cytotoxic effects on cancer cell lines such as colon adenocarcinoma and breast cancer . The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Study on Naphthoquinone Derivatives

A study published in Phytochemistry examined the effects of various naphthoquinone derivatives on cancer cell lines. The findings indicated that specific structural modifications could enhance their anticancer activity. For instance:

- Compound Tested : 2-(5-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yloxy) acetamide showed moderate-to-excellent activity against colon adenocarcinoma .

Clinical Implications

The potential use of 1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene in clinical settings remains to be fully explored. However, its structural similarities with established bioactive compounds suggest that it could serve as a lead compound for further drug development.

Q & A

Basic Research Question: What are the recommended methodologies for identifying and characterizing 1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene in environmental or biological samples?

Answer:

Characterization requires a combination of chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is standard for volatile derivatives, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for polar metabolites like 1,2-dihydroxynaphthalene (1,2-DHN), a biomarker of naphthalene exposure . Structural confirmation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) is critical for unambiguous identification. The National Institute of Standards and Technology (NIST) provides validated spectral data for reference (e.g., InChIKey: VPCLWVMJFFVBKF-UHFFFAOYSA-N) .

Advanced Research Question: How can conflicting toxicological data on 1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene be resolved in systematic reviews?

Answer:

Conflicts require rigorous risk-of-bias (RoB) assessments using tools like those in Table C-6 and C-7 ( ). Key steps include:

- Randomization and blinding checks : Assess whether exposure levels were randomized and if personnel/subjects were blinded to study groups .

- Outcome completeness : Verify attrition/exclusion biases (e.g., missing data in human-controlled studies) .

- Exposure confidence : Evaluate dose-response consistency across species (e.g., inhalation vs. oral routes in laboratory mammals) .

Meta-analyses should prioritize peer-reviewed studies with low RoB scores, as per ATSDR’s inclusion criteria (Table B-1) .

Basic Research Question: What experimental designs are recommended for assessing systemic toxicity of this compound in animal models?

Answer:

Follow ATSDR’s framework ( ):

- Routes : Inhalation (primary), oral (secondary), and dermal (tertiary) exposure routes .

- Endpoints : Prioritize respiratory, hepatic, and renal effects based on naphthalene-derivative toxicity profiles .

- Species : Use rodents (rats/mice) for acute studies and non-human primates for chronic exposure modeling .

- Dosage : Align with OECD guidelines for subchronic (90-day) and carcinogenicity (2-year) studies.

Advanced Research Question: What are the key data gaps in understanding the environmental fate of 1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene?

Answer:

Critical gaps include:

- Degradation pathways : Limited data on photolysis and microbial degradation in soil/water .

- Bioaccumulation : Missing trophic magnification factors (TMFs) in aquatic ecosystems .

- Ecotoxicology : Insufficient chronic toxicity data for non-target organisms (e.g., Daphnia magna) .

Research priorities should integrate high-resolution mass spectrometry (HRMS) for non-target screening and isotopic labeling to track transformation products .

Basic Research Question: How is 1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene synthesized, and what are its key physicochemical properties?

Answer:

Synthesis typically involves catalytic hydrogenation of 6-methyl-4-isopropylnaphthalene derivatives under controlled pressure (e.g., Pd/C in ethanol) . Key properties:

- Molecular formula : C₁₅H₁₈ (MW: 198.3 g/mol) .

- LogP : Estimated at 4.4 (XLogP3), indicating high lipophilicity .

- Stability : Susceptible to oxidation at the 1,2-dihydro position, requiring inert storage conditions .

Advanced Research Question: What mechanistic insights explain the compound’s potential carcinogenicity?

Answer:

Proposed mechanisms include:

- Metabolic activation : Cytochrome P450 (CYP450)-mediated oxidation to reactive epoxides or quinones, forming DNA adducts .

- Oxidative stress : Generation of reactive oxygen species (ROS) via redox cycling of dihydrodiol metabolites .

- Inflammatory response : Activation of NF-κB pathways in pulmonary tissues, observed in murine models .

Advanced studies should employ CRISPR-Cas9 gene editing to validate CYP isoforms (e.g., CYP2F2) and single-cell RNA sequencing for pathway analysis .

Basic Research Question: What biomarkers are used to monitor occupational exposure to this compound?

Answer:

- Urinary 1,2-DHN : Correlates strongly with naphthalene exposure (sensitivity >90%) .

- Blood adducts : Hemoglobin/naphthoquinone adducts measured via LC-MS/MS .

- Exhaled breath : Volatile organic compounds (VOCs) detected via proton-transfer-reaction mass spectrometry (PTR-MS) .

Advanced Research Question: How can computational models improve risk assessment for this compound?

Answer:

- QSAR models : Predict toxicity using descriptors like polar surface area (PSA) and hydrogen-bonding capacity .

- PBPK modeling : Simulate tissue-specific dosimetry across species (e.g., extrapolating rodent data to humans) .

- Machine learning : Train algorithms on ToxCast/Tox21 datasets to prioritize in vitro testing .

Basic Research Question: What quality control measures are essential for analytical studies of this compound?

Answer:

- Reference standards : Use NIST-certified materials (e.g., CAS 2717-47-7) .

- Recovery tests : Spike samples with deuterated analogs (e.g., d₈-naphthalene) to validate extraction efficiency .

- Inter-laboratory validation : Participate in proficiency testing programs (e.g., EPA’s NERL) .

Advanced Research Question: What strategies address reproducibility challenges in toxicokinetic studies of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.